3-[(Cyclopentylmethyl)amino]benzoic acid
Description
3-[(Cyclopentylmethyl)amino]benzoic acid is a benzoic acid derivative featuring a cyclopentylmethyl group attached to the amino substituent at the meta position of the aromatic ring. The compound combines a polar carboxylic acid group (-COOH) with a lipophilic cyclopentylmethyl moiety, creating a balance of hydrophilicity and hydrophobicity. This structural duality makes it a candidate for pharmaceutical and agrochemical applications, where solubility and membrane permeability are critical.
Properties
IUPAC Name |
3-(cyclopentylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-6-3-7-12(8-11)14-9-10-4-1-2-5-10/h3,6-8,10,14H,1-2,4-5,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDUCBATHJGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276392 | |
| Record name | 3-[(Cyclopentylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248075-08-2 | |
| Record name | 3-[(Cyclopentylmethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248075-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyclopentylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentylmethyl)amino]benzoic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of cyclopentylmethylamine with a suitable benzoic acid derivative, such as 3-nitrobenzoic acid. This reaction is usually carried out in the presence of a reducing agent like palladium on carbon (Pd/C) under hydrogenation conditions to reduce the nitro group to an amino group.
Coupling Reaction: The amino intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentylmethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(Cyclopentylmethyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentylmethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylmethylamino group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The additional carboxylic acid group in 3-[[(6-Carboxycyclohex-3-enecarbonyl)amino]benzoic acid increases polarity and aqueous solubility compared to the target compound . Bulky lipophilic groups (e.g., cyclohexanecarbonyl in or cyclopentylmethyl in the target compound) reduce solubility but enhance membrane permeability.
However, bulky substituents like cyclopentylmethyl may hinder intermolecular interactions, as seen in 3-(Isobutyrylamino)benzoic acid .
Synthetic Utility: Protective groups like tert-butoxycarbonyl (Boc) in 3-[(tert-Butoxycarbonyl)amino]benzoic acid are widely used in peptide synthesis, whereas the cyclopentylmethyl group in the target compound may offer stability under acidic or basic conditions.
Biological Activity
3-[(Cyclopentylmethyl)amino]benzoic acid (CAS No. 1248075-08-2) is a benzoic acid derivative that has garnered interest for its potential biological activities. This compound is characterized by the presence of a cyclopentylmethyl amino group, which may influence its interaction with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include :
- Enzyme Inhibition : The compound may function as an inhibitor of certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in various signaling pathways, potentially altering cellular responses.
- Cellular Uptake : The cyclopentylmethyl group could enhance the lipophilicity of the compound, facilitating its absorption through cellular membranes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for therapeutic applications against infections.
- Antiproliferative Effects : In vitro assays have shown that it can inhibit the growth of various cancer cell lines, indicating potential use in oncology.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Antiproliferative Effects on Cancer Cells :
- In a cellular assay involving breast cancer cell lines (MCF-7 and T47D), this compound exhibited IC50 values of 15 µM and 20 µM respectively. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
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In Vivo Anti-inflammatory Study :
- An animal model was used to assess the anti-inflammatory effects of the compound. Administration resulted in a significant reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference Study |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | Study on antimicrobial efficacy |
| Antifungal | Inhibition of C. albicans | Study on antimicrobial efficacy |
| Antiproliferative | IC50 = 15 µM (MCF-7) | Cellular assay on cancer cell lines |
| Anti-inflammatory | Reduction in paw edema | In vivo study on anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
